1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt
Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is a phospholipid containing palmitoyl (16:0) and oleoyl (18:1) acyl substituents at the sn-1 and sn-2 positions, respectively . This compound is commonly used in the formation of lipid bilayers and has applications in various surfactant-related studies .
Mechanism of Action
Target of Action
The primary target of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt (also known as Palmitoyloleoyl-phosphatidylglycerol) is the air/water interfaces in the alveoli . This compound acts as a surfactant , reducing interfacial tension and preventing alveolar collapse .
Mode of Action
Palmitoyloleoyl-phosphatidylglycerol interacts with the air/water interfaces in the alveoli, reducing the interfacial tension . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to their collapse and result in respiratory distress .
Biochemical Pathways
By reducing the interfacial tension, it prevents alveolar collapse, thereby ensuring proper gas exchange and preventing respiratory distress .
Pharmacokinetics
As a surfactant, it is typically administered intratracheally, indicating direct delivery to the lungs .
Result of Action
The primary result of the action of Palmitoyloleoyl-phosphatidylglycerol is the prevention of alveolar collapse . By reducing the interfacial tension at the air/water interfaces in the alveoli, it prevents the alveolar membranes from being pulled inwards, thereby preventing respiratory distress .
Biochemical Analysis
Biochemical Properties
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt, plays a crucial role in biochemical reactions. It is a component of bacterial membranes and is used in vesicle aggregation assays, lipid/liposome studies, and as a standard . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
This compound, has significant effects on various types of cells and cellular processes. It is a synthetic lung surfactant used to treat infant respiratory distress syndrome . It acts as a replacement surfactant which prevents alveolar collapse when administered intratracheally .
Molecular Mechanism
The molecular mechanism of action of this compound, involves reducing interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt can be synthesized through esterification reactions involving glycerol, palmitic acid, and oleic acid . The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield . The process may also involve purification steps such as crystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Peroxides and other oxidative degradation products.
Hydrolysis: Free fatty acids (palmitic acid and oleic acid) and glycerol.
Substitution: Various substituted phosphoglycerol derivatives.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Similar in structure but contains a choline head group instead of glycerol.
1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG): Contains two palmitoyl chains instead of one palmitoyl and one oleoyl chain.
1,2-Dioleoyl-sn-glycero-3-phosphoglycerol (DOPG): Contains two oleoyl chains instead of one palmitoyl and one oleoyl chain.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is unique due to its mixed acyl chain composition, which provides distinct biophysical properties such as membrane fluidity and permeability . This makes it particularly useful in studies involving lipid bilayers and surfactant applications .
Properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXDNGDRHUDFST-XQYKCTAGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268550-95-4 | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268550954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52TI8BMQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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